molecular formula C22H28ClFO4 B030939 Clobetasol CAS No. 25122-41-2

Clobetasol

Cat. No. B030939
CAS RN: 25122-41-2
M. Wt: 410.9 g/mol
InChI Key: FCSHDIVRCWTZOX-DVTGEIKXSA-N
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Description

Clobetasol is a highly potent topical steroid classified among class I corticosteroids. Its efficacy in treating various dermatoses, including psoriasis and eczema, has been well-documented. Notably, it's recognized for its superior effectiveness over other topical steroids and its ability to prolong remission rates, which supports intermittent treatment schedules. This minimizes potential side effects associated with steroid use.

Synthesis Analysis

The synthesis of Clobetasol, specifically in its propionate form (Clobetasol-17-propionate), involves complex chemical processes aimed at achieving its potent anti-inflammatory properties. While specific synthesis details are not directly available from the provided papers, the chemical engineering and process synthesis literature, such as the work on process synthesis by Nishida et al. (1981), may offer insights into the types of chemical engineering principles that could be applied to the synthesis of complex molecules like Clobetasol.

Molecular Structure Analysis

Clobetasol's effectiveness is partly attributed to its molecular structure, which allows for high potency and efficacy in treating inflammatory skin conditions. The specific molecular structure analysis would focus on its steroidal framework, which is crucial for its action as a topical corticosteroid. This involves understanding the steroidal nucleus and the attached propionate group, which enhances its skin penetration and anti-inflammatory effects.

Chemical Reactions and Properties

Chemical reactions involving Clobetasol primarily relate to its interaction with skin tissues and its metabolic pathways once applied topically. Its potent anti-inflammatory action is a result of its ability to induce vasoconstriction and reduce the production of inflammatory mediators. The chemical properties that make Clobetasol highly effective include its lipophilicity, which enhances its absorption through the skin.

Physical Properties Analysis

The physical properties of Clobetasol, such as its solubility in various solvents, melting point, and stability under different conditions, are critical for its formulation into creams, ointments, and other topical preparations. These properties are essential for ensuring that Clobetasol remains effective and stable in its various pharmaceutical forms.

Chemical Properties Analysis

Clobetasol's chemical properties, including its reactivity with other substances, stability, and degradation pathways, are vital for its safety and efficacy as a medication. Understanding these properties is crucial for developing formulations that maximize its therapeutic effects while minimizing potential risks.

  • E. Olsen and R. Cornell's review on the clinical efficacy and safety of topical Clobetasol-17-propionate highlights its potency and effectiveness in treating dermatoses ((Olsen & Cornell, 1986)).
  • M. Gordon discusses the role of Clobetasol propionate emollient in treating dry, scaly, corticosteroid-responsive dermatoses, emphasizing the importance of formulation in enhancing treatment outcomes ((Gordon, 1998)).
  • The synthesis review by Nishida et al. on process synthesis in chemical engineering provides insights that could be applied to the complex synthesis of Clobetasol and similar compounds ((Nishida, Stephanopoulos, & Westerberg, 1981)).

Scientific Research Applications

  • Neurological Disorders : Clobetasol propionate significantly enhances neural stem cell viability and differentiation into neurons and oligodendrocytes, suggesting its potential therapeutic benefits in neurological disorders that affect these cells (Shi et al., 2019).

  • Dermatitis Treatment : It has been shown to rapidly decrease vesiculation in experimentally induced Rhus dermatitis, indicating its effectiveness for naturally occurring dermatitis (Vernon & Olsen, 1990).

  • Psoriasis : Clobetasol-17-propionate loaded solid lipid nanoparticles (SLNs) offer prolonged drug release and improved skin permeation, beneficial for topical psoriasis treatment (Reddy et al., 2019). Additionally, it is more effective in treating psoriasis than class II steroids and as effective as the only marketed class I steroid (Olsen & Cornell, 1986).

  • Chitin Nanogel for Psoriasis : CLCNG, a chitin nanogel loaded with clobetasol, exhibited significant anti-inflammatory activity, showing promise for topical delivery in psoriasis treatment (Panonnummal et al., 2017).

  • Steroid-Responsive Dermatoses : Clobetasol emulsion foam 0.05% is safe and efficacious for treating steroid-responsive dermatoses in multiple age groups (Kimball et al., 2008).

  • Alopecia Treatment : Its application under occlusion effectively induces hair regrowth in patients with alopecia areata totalis or alopecia universalis (Tosti et al., 2003).

  • Oral Lesions : Topical clobetasol in an adhesive denture paste is effective for symptomatic oral vesiculo-erosive and/or ulcerative lesions (Lo Muzio et al., 2001).

  • Lichen Planus : Clobetasol-17-propionate topical application is effective in treating atrophic/erosive oral lichen planus without systemic side effects (Campisi et al., 2004).

  • Lichen Sclerosus : It is recommended as a first-line treatment for vulvar lichen sclerosus (Virgili et al., 2014) and is safe and effective for penile lichen sclerosus et atrophicus (Dahlman-Ghozlan et al., 1999).

Safety And Hazards

Clobetasol may cause skin irritation, serious eye irritation, damage to fertility or the unborn child, respiratory irritation, and damage to organs through prolonged or repeated exposure . It may also cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSHDIVRCWTZOX-DVTGEIKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048955
Record name Clobetasol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clobetasol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015148
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.42e-02 g/L
Record name Clobetasol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Like other topical corticosteroids, clobetasol propionate has anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2.
Record name Clobetasol
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Product Name

Clobetasol

CAS RN

25122-41-2, 25122-46-7
Record name Clobetasol
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Record name Clobetasol [INN:BAN]
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Record name Clobetasol
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Record name Clobetasol
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Record name Clobetasol
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Record name CLOBETASOL
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Record name Clobetasol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7994
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clobetasol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195.5 - 197 °C
Record name Clobetasol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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